molecular formula C13H18N2O2 B5633110 N-ethyl-2-methyl-N-(3-nitrobenzyl)-2-propen-1-amine

N-ethyl-2-methyl-N-(3-nitrobenzyl)-2-propen-1-amine

Cat. No. B5633110
M. Wt: 234.29 g/mol
InChI Key: HHTJZVXIQANGJM-UHFFFAOYSA-N
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Description

"N-ethyl-2-methyl-N-(3-nitrobenzyl)-2-propen-1-amine" is a compound of significant interest in chemical research due to its unique structure and potential applications in various fields, such as materials science and pharmaceuticals. The compound features an ethyl and a methyl group attached to an amine, as well as a 3-nitrobenzyl group, indicating a complex molecular architecture that affects its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of compounds similar to "N-ethyl-2-methyl-N-(3-nitrobenzyl)-2-propen-1-amine" often involves catalytic processes or direct functionalization of nitroarenes. A sustainable and affordable synthesis method has been developed for N-methyl/ethyl amines from nitroarenes using a single-site manganese catalyst, showcasing a highly selective approach for aniline derivatives synthesis with excellent functional group tolerance (Mondal et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds features intramolecular hydrogen bonds between adjacent amine and nitro groups, contributing to the stability and reactivity of these molecules. Such structural features are crucial in determining the compounds' chemical reactivity and interactions (Payne et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "N-ethyl-2-methyl-N-(3-nitrobenzyl)-2-propen-1-amine" and similar compounds can be influenced by the presence of nitro and amine groups, which participate in various reactions, including nitrosation and hydrogenation. The nitro group, in particular, is a key functional group that can undergo reduction to form amines, offering pathways for the synthesis of new compounds (Ibata et al., 1995).

properties

IUPAC Name

N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-14(9-11(2)3)10-12-6-5-7-13(8-12)15(16)17/h5-8H,2,4,9-10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTJZVXIQANGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5427535

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